Methyl 2-bromo-5-chloroisonicotinate
Overview
Description
“Methyl 2-bromo-5-chloroisonicotinate” is a chemical compound with the molecular formula C7H5BrClNO2 . It has a molecular weight of 250.48 . This compound is also known as "Methyl 5-bromo-2-chloroisonicotinate" .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-5-chloroisonicotinate” consists of a pyridine ring substituted with bromine and chlorine atoms, and an ester group .Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-chloroisonicotinate” is a colorless to yellow liquid or solid . It has a density of 1.7±0.1 g/cm3, a boiling point of 286.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 48.7±0.3 cm3 .Scientific Research Applications
1. Precursors in Organic and Coordination Chemistry
- Halomethylation of Salicylaldehydes : A study demonstrated the one-pot bromo- and chloro-methylation of salicylaldehydes, providing a method to attach functional arms to these compounds for further applications in organic and coordination chemistry (Wang et al., 2006).
2. Synthesis of Bromo-Chloro Compounds
- Synthesis of 4-Bromo-2-chlorotoluene : Research shows the synthesis of 4-Bromo-2-chlorotoluene from 4-bromo-2-nitrotoluene, indicating the versatility of bromo-chloro compounds in chemical synthesis (Xue Xu, 2006).
3. Antifibrinolytic Agents
- Synthesis of AZD6564 : A practical and scalable synthesis route for an antifibrinolytic agent, AZD6564, starting from methyl 2-chloroisonicotinate, showcases its utility in pharmaceutical synthesis (Andersen et al., 2014).
4. Environmental Chemistry
- Study of Methyl Bromide Volatilization : Research on the volatilization of Methyl bromide from tarped and nontarped fields contributes to understanding its environmental impact (Majewski et al., 1995).
5. Biodegradation Studies
- Methylation of Halogenated Phenols by Bacteria : Investigations into the O-methylation of halogenated phenols by bacterial cell extracts provide insights into biodegradation pathways (Neilson et al., 1988).
6. Prodrug Systems for Hypoxic Tissues
- Development of Prodrug Systems : The creation of a bioreductively activated prodrug system using 5-Chloromethyl-1-methyl-2-nitroimidazole and 5-bromoisoquinolin-1-one illustrates the potential of these compounds in targeted drug delivery (Parveen et al., 1999).
7. Antiviral Research
- Synthesis of Antiviral Compounds : The synthesis of 5-Substituted 3-Isoxazolol fibrinolysis inhibitors for antiviral applications highlights the role of these compounds in medicinal chemistry (Hocková et al., 2003).
8. Alternatives to Methyl Bromide
- Research on Methyl Bromide Alternatives : Studies focus on finding alternatives to Methyl bromide for pre-plant and post-harvest pest control, showing the relevance of these compounds in agriculture (Schneider et al., 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 2-bromo-5-chloropyridine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-6(8)10-3-5(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWWIJRKBREIRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-chloroisonicotinate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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